molecular formula C12H17NO2 B15225005 Ethyl (2,6-dimethylphenyl)glycinate

Ethyl (2,6-dimethylphenyl)glycinate

Cat. No.: B15225005
M. Wt: 207.27 g/mol
InChI Key: PCBMYWORBGOYHM-UHFFFAOYSA-N
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Description

Ethyl (2,6-dimethylphenyl)glycinate is an organic compound with the molecular formula C12H17NO2. It is a derivative of glycine, where the amino group is substituted with a 2,6-dimethylphenyl group, and the carboxyl group is esterified with an ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (2,6-dimethylphenyl)glycinate can be synthesized through the esterification of glycine with ethanol in the presence of an acid catalyst. The reaction involves the substitution of the hydrogen atom of the carboxyl group in glycine with an ethyl group, forming the ester .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors where glycine and ethanol are reacted under controlled temperatures and pressures. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid to increase the yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl (2,6-dimethylphenyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl (2,6-dimethylphenyl)glycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2,6-dimethylphenyl)glycinate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dimethylphenyl group enhances its stability and reactivity compared to simpler glycine esters .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-(2,6-dimethylanilino)acetate

InChI

InChI=1S/C12H17NO2/c1-4-15-11(14)8-13-12-9(2)6-5-7-10(12)3/h5-7,13H,4,8H2,1-3H3

InChI Key

PCBMYWORBGOYHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=C(C=CC=C1C)C

Origin of Product

United States

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